3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
Description
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is a sulfonate ester featuring a 3,5-dimethylphenyl group attached to a benzenesulfonate core substituted with chloro and methoxy groups at positions 4 and 3, respectively. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H15ClO4S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 4-chloro-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H15ClO4S/c1-10-6-11(2)8-12(7-10)20-21(17,18)13-4-5-14(16)15(9-13)19-3/h4-9H,1-3H3 |
InChI Key |
BFIRYXQYEOKECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation-Esterification Method
This two-step approach combines sulfonic acid formation with subsequent esterification:
Step 1: Sulfonation of 4-chloro-3-methoxybenzene using chlorosulfonic acid at 50-60°C for 4-6 hours yields 4-chloro-3-methoxybenzenesulfonic acid. Typical yields range from 75-82% with purity >95% by HPLC.
Step 2: Esterification with 3,5-dimethylphenol under Schotten-Baumann conditions:
4-Cl-3-MeO-C6H3-SO3H + (COCl)2 → 4-Cl-3-MeO-C6H3-SO2Cl
4-Cl-3-MeO-C6H3-SO2Cl + 3,5-Me2-C6H3-OH → Target ester
Key parameters:
- Molar ratio 1:1.2 (sulfonyl chloride:phenol)
- Reaction in 10% NaOH aqueous solution at 0-5°C
- Yield: 68-72% after recrystallization from ethanol/water
Copper-Catalyzed Oxidative Coupling
Adapted from chlorophenol synthesis methods, this one-pot procedure utilizes:
| Component | Quantity | Role |
|---|---|---|
| 3,5-Dimethylphenol | 1.0 eq | Nucleophile |
| 4-Cl-3-MeO-BzSO3H | 1.2 eq | Sulfonic acid |
| CuCl2·2H2O | 0.15 eq | Catalyst |
| O2 | 0.5 MPa | Oxidant |
| Dichloroethane | 5 mL/g phenol | Solvent |
Reaction profile:
- Heat to 80°C under oxygen pressure (0.5 MPa)
- Add sulfonic acid portionwise over 2 hours
- Maintain reaction for 8-12 hours
- Isolate product via vacuum distillation (82-85°C @ 0.1 mmHg)
Average yield: 78% with 98.5% purity by GC-MS
Microwave-Assisted Synthesis
Modern adaptation using energy-efficient techniques:
3,5-Me2-C6H3-OH (1.0g)
4-Cl-3-MeO-BzSO3H (1.35g)
DCC (1.82g)
DMAP (0.12g)
DCM (15mL)
- Activate sulfonic acid with DCC/DMAP in DCM (25°C, 30 min)
- Add phenol derivative
- Microwave irradiation: 100W, 80°C, 20 min
- Filter through celite, concentrate, purify by flash chromatography
| Parameter | Value |
|---|---|
| Reaction time | 20 min |
| Yield | 89% |
| Purity (HPLC) | 99.1% |
| Energy consumption | 0.8 kWh/mol |
Comparative Analysis
Key characteristics of each method:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Sulfonation-Esterification | 72 | 95 | 10h | Industrial |
| Copper-Catalyzed | 78 | 98.5 | 12h | Pilot Scale |
| Microwave | 89 | 99.1 | 0.33h | Lab Scale |
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound likely contains:
-
Sulfonate ester group (-OSO₂O-) attached to a benzene ring
-
4-Chloro and 3-methoxy substituents on the benzenesulfonate moiety
-
3,5-Dimethyl groups on the phenyl ester
This structure suggests potential reactivity at the sulfonate ester site, chloro substituent, and aromatic rings.
Hydrolysis
Sulfonate esters typically undergo acidic or basic hydrolysis to yield sulfonic acids:
Catalysts like H₂SO₄ or bases (e.g., NaOH) facilitate this reaction .
Nucleophilic Substitution
The chloro group at position 4 may participate in substitution reactions (e.g., with Grignard reagents or amines), though steric hindrance from adjacent substituents could limit reactivity.
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling : The aryl sulfonate group may act as a leaving group for catalytic cross-coupling with boronic acids .
-
Sonogashira coupling : Potential for alkyne coupling under palladium catalysis, as seen in analogous sulfonate systems .
Oxidation/Reduction
The methoxy group at position 3 may undergo oxidation (e.g., to ketones or carboxylic acids) under strong oxidizing conditions.
Comparison of Reaction Mechanisms
Critical Data and Limitations
Scientific Research Applications
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Table 1: Comparison of PET-Inhibiting Compounds
| Compound | Functional Group | Key Substituents | IC50 (µM) | Lipophilicity (LogP)* |
|---|---|---|---|---|
| N-(3,5-Dimethylphenyl)-carboxamide | Carboxamide | 3,5-dimethylphenyl | ~10 | High |
| 3,5-Dimethylphenyl sulfonate | Sulfonate | 4-chloro, 3-methoxy | Not reported | Moderate |
*Estimated based on functional group trends.
Substituent Effects on Crystallography and Geometry
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ():
This compound crystallizes with two molecules in its asymmetric unit, unlike analogues with single meta-substituents. The 3,5-dimethyl groups induce steric and electronic effects that alter crystal packing. Comparatively, the target sulfonate’s 4-chloro and 3-methoxy groups may similarly influence solid-state geometry, though sulfonate esters typically exhibit greater polarity, affecting solubility and crystal lattice stability .
Neurotoxicity and Enzyme Inhibition Profiles
Bis(3,5-dimethylphenyl)chlorophosphite (): This phosphate derivative inhibits human erythrocyte and plasma cholinesterase in vitro, unlike most orthotolyl analogues. The 3,5-dimethylphenyl group enhances enzyme interaction, likely through hydrophobic binding. However, the target sulfonate’s chloro and methoxy groups may reduce cholinesterase affinity due to increased polarity.
Table 2: Enzyme Inhibition Profiles
| Compound | Target Enzyme | Inhibition Activity | Mechanism |
|---|---|---|---|
| Bis(3,5-dimethylphenyl)phosphate | Cholinesterase | Moderate | Covalent modification |
| 3,5-Dimethylphenyl sulfonate | Not studied | Unknown | Likely non-reactive (polar) |
Substituent Position and Electronic Effects
- Meta vs. para substitution : highlights that substituent position critically impacts PET inhibition. For example, N-(2,5-dimethylphenyl)-carboxamide (IC50 ~10 µM) outperforms ortho-substituted analogues, suggesting meta/para positioning optimizes steric and electronic interactions .
- Electron-withdrawing vs. donating groups : The target compound’s 4-chloro (electron-withdrawing) and 3-methoxy (electron-donating) groups create a polarized aromatic system, which may enhance binding to biological targets through dipole interactions.
Biological Activity
3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is a synthetic compound that falls within the class of sulfonates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a dimethylphenyl group, a chloro substituent, and a methoxybenzenesulfonate moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that related compounds in the sulfonate class exhibit significant antimicrobial activity. For instance, 4-chloro-3,5-dimethylphenol , a structural analog, has been shown to be bactericidal against most Gram-positive bacteria but is less effective against Gram-negative bacteria and Staphylococci . This suggests that this compound may possess similar antimicrobial properties.
Inhibition of Enzymatic Activity
Sulfonamides have been recognized for their ability to inhibit carbonic anhydrase (CA) isozymes, which play a crucial role in various physiological processes including fluid secretion in the eye and metabolic pathways . The inhibition of CA can lead to therapeutic effects in conditions like glaucoma and edema. This mechanism may be relevant for this compound as well.
The biological activity of sulfonates typically involves interaction with specific enzymes or receptors. For instance:
- Enzyme Inhibition : Compounds that inhibit enzymes like carbonic anhydrase can alter physiological processes that contribute to disease states.
- Cellular Uptake : The compound may also influence cellular signaling pathways through its interaction with cell membrane components or intracellular targets.
Case Studies
- Antitumor Activity : Similar compounds have been studied for their antitumor properties. For example, derivatives of phenolic sulfonates have shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain phenolic compounds reduced the viability of gastric cancer cells while sparing normal cells .
- Inflammation Reduction : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways . This suggests a potential role for this compound in inflammatory conditions.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via sulfonate esterification. A typical approach involves reacting 3,5-dimethylphenol with 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of phenol to sulfonyl chloride), and reaction time (4–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular structure. For example:
- -NMR: Peaks for methyl groups (δ ~2.3 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and methoxy groups (δ ~3.9 ppm).
- HRMS: Exact mass matching the molecular formula (calculated m/z 350.0354). Cross-reference with analogous sulfonate esters in literature .
Intermediate Research Questions
Q. What role do the chloro and methoxy substituents play in the electronic properties of this compound?
- Methodology : Perform Hammett analysis to assess substituent effects. The chloro group (-Cl) is electron-withdrawing (σ ~0.23), while the methoxy group (-OCH) is electron-donating (σ ~-0.27). These opposing effects influence reaction kinetics in nucleophilic substitutions (e.g., sulfonate hydrolysis). Computational tools like density functional theory (DFT) can map electrostatic potential surfaces to predict reactivity .
Q. How does the steric bulk of the 3,5-dimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare reactivity with less hindered analogs (e.g., phenyl sulfonates) in Suzuki-Miyaura couplings. Steric hindrance may reduce coupling efficiency with aryl boronic acids. Use bulky ligands (e.g., SPhos) to mitigate this effect. Monitor reaction progress via TLC and isolate products using preparative HPLC .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the sulfonate group in this compound under nucleophilic conditions?
- Methodology : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states for nucleophilic attack (e.g., by hydroxide or amines). Calculate activation energies and compare with experimental kinetic data. Solvent effects can be incorporated via polarizable continuum models (PCM). Validate predictions using isotopic labeling () to track sulfonate cleavage pathways .
Q. How can conflicting data regarding the stability of this compound in different solvents be systematically resolved?
- Methodology : Design a stability study across solvents (e.g., DMSO, THF, acetonitrile) under controlled humidity and temperature. Use HPLC to quantify degradation products (e.g., free phenol or sulfonic acid). Apply Arrhenius kinetics to extrapolate shelf-life. Conflicting results may arise from trace impurities (e.g., water in DMSO), necessitating Karl Fischer titration for solvent dryness verification .
Q. What strategies can address discrepancies in reported catalytic efficiencies for enzymatic hydrolysis of this sulfonate ester?
- Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C) using purified hydrolases (e.g., arylsulfatases). Control for enzyme source variability (e.g., bacterial vs. mammalian isoforms) and substrate solubility (use co-solvents like DMSO ≤1%). Apply Michaelis-Menten analysis to compare and values. Conflicting data may stem from differences in enzyme purity or assay detection limits (UV-Vis vs. LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
